molecular formula C10H15BrO4 B1603494 2-(2-Bromoisobutyryloxy)ethyl methacrylate CAS No. 213453-08-8

2-(2-Bromoisobutyryloxy)ethyl methacrylate

Cat. No.: B1603494
CAS No.: 213453-08-8
M. Wt: 279.13 g/mol
InChI Key: QXDYJUSFCUKOQD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-(2-Bromoisobutyryloxy)ethyl methacrylate is the polymerization process. It acts as an initiator in Atom Transfer Radical Polymerization (ATRP), a method of polymerization that allows for precise control over molecular weight and architecture .

Mode of Action

As an ATRP initiator, this compound interacts with its targets by initiating the polymerization process. It does this by providing a methacrylate functionality for branched polymerization and orthogonal polymerization . This allows for the creation of complex polymer architectures and the functionalization of polymers.

Biochemical Pathways

The compound affects the biochemical pathway of polymer synthesis. In ATRP, the initiator (in this case, this compound) starts the polymerization process, leading to the formation of a polymer chain. The process can be controlled to create polymers with specific characteristics .

Result of Action

The result of the action of this compound is the formation of polymers with specific characteristics. By controlling the polymerization process, it is possible to create polymers with desired properties, such as specific molecular weights or architectures .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For example, the compound is typically stored at 2-8°C . Additionally, the polymerization process may be affected by the presence of other chemicals or impurities.

Biochemical Analysis

Biochemical Properties

2-(2-Bromoisobutyryloxy)ethyl methacrylate plays a significant role in biochemical reactions, particularly in the synthesis of polymers. It interacts with various enzymes and proteins involved in the polymerization process. For instance, it acts as an initiator in ATRP, where it interacts with transition metal catalysts such as copper complexes. These interactions facilitate the controlled growth of polymer chains, allowing for the creation of well-defined polymer structures . The compound’s ability to form stable radicals is crucial for its function in these reactions.

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in polymer synthesis. When introduced into cellular environments, it can influence cell function by altering the physical properties of the surrounding matrix. This can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound in a polymer matrix can affect cell adhesion and proliferation by modifying the mechanical properties of the substrate . These changes can have downstream effects on cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules involved in polymerization. It binds to transition metal catalysts, such as copper complexes, to form active catalytic species that initiate the polymerization process . This binding interaction is essential for the controlled radical polymerization, allowing for the precise regulation of polymer growth. Additionally, the compound’s structure enables it to undergo radical formation and stabilization, which is critical for its function as an ATRP initiator.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its reactivity can be influenced by environmental factors such as temperature and light exposure . Over extended periods, degradation products may form, potentially affecting its efficacy in polymerization reactions. Long-term studies have shown that the compound can maintain its activity for several months when stored properly, but its performance may decline over time.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects such as tissue irritation and inflammation. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels. Toxicological studies have highlighted the importance of dose optimization to minimize adverse effects while maintaining its efficacy in polymerization applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to its degradation and elimination from the body. Enzymes such as esterases can hydrolyze the ester bond in the compound, leading to the formation of metabolites that are more easily excreted . These metabolic processes help to reduce the compound’s bioaccumulation and potential toxicity. The interaction with metabolic enzymes also influences the compound’s overall pharmacokinetic profile, affecting its distribution and clearance from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by factors such as its lipophilicity and molecular size, which affect its ability to penetrate cell membranes and reach target sites. Understanding these transport mechanisms is crucial for optimizing its use in polymerization applications.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with certain proteins may facilitate its localization to the endoplasmic reticulum or other organelles involved in polymer synthesis. This localization can influence the compound’s activity and function within the cell, affecting its overall efficacy in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoisobutyryloxy)ethyl methacrylate typically involves the esterification of methacrylic acid with 2-bromo-2-methylpropionic acid . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions . The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO4/c1-7(2)8(12)14-5-6-15-9(13)10(3,4)11/h1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDYJUSFCUKOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

213453-09-9
Record name 2-Propenoic acid, 2-methyl-, 2-(2-bromo-2-methyl-1-oxopropoxy)ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213453-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30611401
Record name 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213453-08-8
Record name 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-BROMOISOBUTYRYLOXY)ETHYL METHACRYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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